molecular formula C16H18FNO B4874652 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

Katalognummer: B4874652
Molekulargewicht: 259.32 g/mol
InChI-Schlüssel: PZMSLKVAOYKPCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a fluorophenyl group at the 2-position of the phenethylamine core and an N-(2-methoxybenzyl) substitution. This compound belongs to the broader NBOMe (N-methoxybenzyl) family, which includes potent 5-HT2A receptor agonists. Unlike its more widely studied analogs (e.g., 25I-NBOMe, 25C-NBOMe), this derivative features a fluorine atom on the phenyl ring rather than halogens (I, Br, Cl) at the 4-position of dimethoxyphenyl systems . Its structural uniqueness may influence receptor binding, metabolic stability, and toxicity, warranting comparative analysis with related compounds.

Eigenschaften

IUPAC Name

2-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-9-5-3-7-14(16)12-18-11-10-13-6-2-4-8-15(13)17/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMSLKVAOYKPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-methoxybenzylamine.

    Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with 2-methoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Psychoactive Effects
The compound exhibits psychoactive effects similar to those found in other phenethylamines. Research indicates that it may interact with serotonin receptors, potentially leading to hallucinogenic effects. The specific interaction profiles can vary based on structural modifications, which influence potency and safety profiles.

Metabolism and Toxicity
Studies have shown that compounds structurally related to 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine undergo significant metabolic transformations in the liver. For instance, the metabolic stability and clearance rates have been characterized using human hepatocyte models, revealing insights into how such compounds are processed in biological systems . Understanding these metabolic pathways is crucial for assessing toxicity and potential therapeutic indices.

Scientific Research Applications

  • Analytical Chemistry
    The compound has been utilized in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for detecting new psychoactive substances (NPS) in biological samples. These methods are essential for forensic toxicology, helping to identify and quantify substances in cases of suspected overdose or poisoning .
  • Clinical Case Studies
    Clinical reports have documented cases of intoxication involving similar compounds, highlighting the need for improved detection methods in emergency medicine. For example, a case involving 25I-NBOMe—a structurally related compound—illustrated the challenges faced by medical professionals when diagnosing NPS exposure due to the lack of reliable screening tests . Such case studies emphasize the importance of understanding the pharmacodynamics of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine and its analogs.
  • Research on Abuse Potential
    Given its classification as a controlled substance in various jurisdictions, research into the abuse potential of this compound is vital. Studies have indicated that modifications to the phenethylamine structure can significantly alter the compound's addictive properties and overall safety profile .

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl and methoxybenzyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares the N-(2-methoxybenzyl)ethanamine backbone common to NBOMe derivatives but diverges in the phenyl ring substituents. Key comparisons include:

Compound Name Phenyl Substituents Benzyl Substituent Key Structural Difference
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl 2-Methoxybenzyl Iodine at phenyl 4-position
25B-NBOMe 4-Bromo-2,5-dimethoxyphenyl 2-Methoxybenzyl Bromine at phenyl 4-position
25C-NBOMe 4-Chloro-2,5-dimethoxyphenyl 2-Methoxybenzyl Chlorine at phenyl 4-position
24H-NBF 2,4-Dimethoxyphenyl 2-Fluorobenzyl Fluorine on benzyl, not phenyl
25B-NBF 4-Bromo-2,5-dimethoxyphenyl 2-Fluorobenzyl Fluorine on benzyl; bromine on phenyl
Target Compound 2-Fluorophenyl 2-Methoxybenzyl No methoxy; fluorine at phenyl 2

Key Observations :

  • The absence of methoxy groups on the phenyl ring distinguishes the target compound from most NBOMe derivatives, which typically feature 2,5-dimethoxy substitutions .

Pharmacological and Receptor Binding Profiles

5-HT2A Receptor Affinity

  • 25B-NBOMe : Binds 5-HT2A with pKi = 8.57 .
  • 25B-NBF : Shows similar affinity (pKi = 8.57) despite a fluorobenzyl substituent .
  • Target Compound : Predicted lower affinity due to lack of methoxy groups, which are critical for 5-HT2A agonism in NBOMe derivatives . Fluorine’s electronegativity may enhance binding but requires empirical validation.

Functional Activity

  • 25I-NBOMe : Full agonist at 5-HT2A with EC50 = 0.3 nM .
  • 24H-NBF : Retains agonist activity but with reduced potency compared to methoxybenzyl analogs .
  • Target Compound : Likely partial agonism or reduced efficacy due to altered substituent geometry .

Metabolic and Toxicological Comparisons

Metabolic Pathways

  • 25B-NBOMe : Metabolized via O-demethylation, hydroxylation, and glucuronidation .
  • 25B-NBF : Undergoes N-debenzylation and fluorobenzyl oxidation, producing metabolites detectable in hepatocytes .
  • Target Compound : Expected to undergo similar N-debenzylation but with unique fluorophenyl metabolites (e.g., fluorinated catechols).

Toxicity Profiles

Compound Key Toxicological Findings Reference
25C-NBOMe Cardiac arrhythmias, excited delirium, fatalities
25D-NBOMe Adverse cardiac effects in vitro/in vivo
25B-NBF Severe intoxication cases reported
Target Compound No direct data; fluorine may reduce hepatotoxicity compared to halogenated analogs .

Biologische Aktivität

2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a compound belonging to the phenethylamine class, which has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxybenzyl moiety, which contribute to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, while the methoxy group can influence its interaction with biological targets.

Research indicates that 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine may interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant as it suggests potential psychoactive effects similar to other compounds in the phenethylamine class. The mechanism involves modulation of neurotransmitter systems, which can lead to various physiological responses.

Binding Affinity and Receptor Interaction

Studies have shown that compounds structurally related to 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine exhibit varying degrees of binding affinity to serotonin receptors. For instance, related compounds like 25B-NBF have demonstrated significant activity at the 5-HT2A receptor, highlighting the importance of structural modifications in determining biological effects .

Compound NameStructure FeaturesBiological Activity
25B-NBFContains bromine and dimethoxy groupsPsychoactive substance with serotonin receptor activity
25I-NBOMeIodine substitution on the phenyl ringTargeting serotonin receptors for imaging
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamineComplex structure with multiple substitutionsPotent agonist at serotonin receptors

Case Studies and Research Findings

  • Clinical Observations : A report on a patient exposed to a related compound (25I-NBOMe) highlighted acute effects such as tachycardia and agitation, emphasizing the need for careful monitoring of compounds within this class due to their potent biological effects .
  • In Vitro Studies : Functional assays using luminescent readouts have characterized various positional isomers of related compounds, revealing that specific substitutions significantly affect receptor activation and downstream signaling pathways. For instance, certain isomers demonstrated EC50 values in the nanomolar range, indicating high potency .
  • Metabolism Studies : Research into the metabolic pathways of similar phenethylamines has identified numerous metabolites formed through hepatic processing. These studies are crucial for understanding the pharmacokinetics and potential toxicity associated with these compounds .

Safety Profile and Toxicology

The safety profile of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine remains under investigation. Related substances have been associated with severe intoxication cases, necessitating ongoing research into their toxicological effects and metabolic pathways .

Q & A

Q. What is the structural classification of 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine, and how does it relate to other phenethylamine derivatives?

Answer: This compound belongs to the N-benzyl-substituted phenethylamine class, characterized by a phenethylamine backbone (a benzene ring attached to an ethylamine chain) modified with a 2-fluorophenyl group at the ethanamine position and an N-(2-methoxybenzyl) substitution. Structurally, it is analogous to the 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe), where the phenyl ring is substituted with halogens (e.g., Br, I) and methoxy groups. However, its 2-fluorophenyl moiety distinguishes it from typical 25X-NBOMe derivatives, which feature 2,5-dimethoxy-4-substituted phenyl groups. This structural variation likely alters receptor binding affinity and metabolic stability compared to halogenated analogs .

Q. What synthetic strategies are employed to prepare 2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine?

Answer: The compound can be synthesized via reductive alkylation:

Intermediate Preparation : React 2-fluorophenethylamine with 2-methoxybenzaldehyde under acidic conditions to form a Schiff base.

Reduction : Reduce the imine bond using sodium cyanoborohydride (NaBH3CN) or similar reagents to yield the final N-benzyl product.

Purification : Use column chromatography or recrystallization for purity.
This method parallels the synthesis of 25X-NBOMe derivatives, where halogenated 2C-X phenethylamines are alkylated with substituted benzaldehydes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity of this compound to serotonin receptors (e.g., 5-HT2A)?

Answer:

  • Radioligand Binding Assays : Use transfected HEK-293 or CHO cells expressing human 5-HT2A receptors. Compete the compound against a radiolabeled antagonist (e.g., [³H]ketanserin) to calculate Ki values. Include positive controls (e.g., 25B-NBOMe, pKi = 8.57 for 5-HT2A) and negative controls (e.g., ketanserin) .
  • Functional Assays : Measure intracellular calcium flux or IP3 accumulation to assess agonist/antagonist activity. Compare efficacy to reference agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) .

Q. What in vitro models are appropriate for studying the metabolic stability and pathways of this compound?

Answer:

  • Human Hepatocyte Incubations : Incubate the compound with pooled human hepatocytes (e.g., 1 µM concentration) and analyze metabolites via LC-HRMS. Monitor phase I (oxidation, N-dealkylation) and phase II (glucuronidation) metabolism.
  • Cytochrome P450 Inhibition Studies : Use recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify metabolic enzymes involved. Compare results to structurally related compounds like 25B-NBOMe, which undergoes O-demethylation and hydroxylation .

Q. How might fluorophenyl substitution at the 2-position impact pharmacological activity compared to 4-halogenated analogs (e.g., 25B-NBOMe)?

Answer:

  • Steric and Electronic Effects : The 2-fluoro substituent may reduce steric hindrance at the receptor binding site compared to bulkier 4-bromo or 4-iodo groups, potentially increasing affinity. However, electron-withdrawing fluorine could alter π-π interactions with aromatic residues in the 5-HT2A receptor.
  • Selectivity : Fluorine’s small size may enhance selectivity for 5-HT2A over 5-HT2C receptors, as seen in N-benzyl derivatives with fluorinated substituents .

Q. What analytical techniques are recommended for detecting this compound in biological matrices (e.g., serum, urine)?

Answer:

  • HPLC-MS/MS : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Monitor transitions for the parent ion (e.g., m/z 330 → 121 for the 2-methoxybenzyl fragment) and quantify using a deuterated internal standard (e.g., 25H-NBOMe-d3).
  • Method Validation : Assess linearity (1–500 pg/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with HRMS for structural confirmation .

Q. How can researchers address contradictions in reported toxicological data for structurally related N-benzyl phenethylamines?

Answer:

  • Comparative Dose-Response Studies : Evaluate toxicity in parallel with analogs (e.g., 25C-NBOMe, 25I-NBOMe) using in vitro models (e.g., cardiomyocyte viability assays) and in vivo zebrafish assays.
  • Mechanistic Studies : Use transcriptomics or calcium imaging to identify cardiotoxic pathways (e.g., hERG channel inhibition) and correlate with structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.